molecular formula C8H9ClO B144222 (S)-1-(3-Chlorophenyl)ethanol CAS No. 135145-34-5

(S)-1-(3-Chlorophenyl)ethanol

Cat. No. B144222
M. Wt: 156.61 g/mol
InChI Key: QYUQVBHGBPRDKN-LURJTMIESA-N
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Description

(S)-1-(3-Chlorophenyl)ethanol is a chiral intermediate that is significant in the synthesis of various pharmaceutical compounds. While the provided data does not directly discuss (S)-1-(3-Chlorophenyl)ethanol, it does provide insights into closely related compounds such as (S)-1-(2-chlorophenyl)ethanol and (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which are key intermediates in the synthesis of polo-like kinase 1 inhibitors and the drug ticagrelor, respectively .

Synthesis Analysis

The synthesis of related chiral alcohols has been achieved through biocatalytic processes. For instance, (S)-1-(2-chlorophenyl)ethanol was produced using Escherichia coli cells co-expressing genes for Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase, which facilitated the bioreduction of o-chloroacetophenone with in situ coenzyme recycling . Similarly, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol was synthesized using a ketoreductase (KRED) from a KRED library to transform the corresponding ketone into the chiral alcohol with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of (S)-1-(3-Chlorophenyl)ethanol would consist of a chiral carbon center bearing a hydroxyl group and a 3-chlorophenyl group. The stereochemistry at the chiral center is crucial for its pharmaceutical applications. The related compounds discussed in the papers also have chiral centers with high enantiomeric excess, indicating the importance of stereochemistry in these syntheses .

Chemical Reactions Analysis

The biocatalytic reactions involved in the synthesis of these chiral alcohols are reduction reactions, where a ketone precursor is reduced to an alcohol. Mutations in the ketoreductases, such as ChKRED20, have been shown to enhance the activity and stability of the enzyme, leading to improved yields and enantiopurity of the product . The bioprocess design for the synthesis of (S)-1-(2-chlorophenyl)ethanol also involved optimization of substrate supply and product removal to overcome mass transfer limitations and toxicity issues .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-1-(3-Chlorophenyl)ethanol are not discussed in the provided papers, the related compounds exhibit high optical purity and yields, which are desirable properties for chiral intermediates used in pharmaceutical synthesis. The biocatalytic processes developed for these compounds are highlighted as green and environmentally sound, with high productivity and potential for industrial applications .

Scientific Research Applications

Asymmetric Synthesis and Biotransformation

  • Pharmaceutical Intermediate Synthesis : (S)-1-(3-Chlorophenyl)ethanol is an essential intermediate in synthesizing various pharmaceutical compounds. For example, it is involved in the synthesis of β-adrenoceptor receptor (β-AR) agonists (Ni, Zhang, & Sun, 2012).

  • Biocatalysis : The compound's synthesis has been achieved through biocatalysis, using microorganisms like Candida ontarioensis and Alternaria alternata. These processes are noted for their high yield and enantiomeric excess, which is crucial for pharmaceutical applications (E. B. Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

  • Chemotherapeutic Drugs Synthesis : It is also used as a chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs (Eixelsberger et al., 2013).

Enzymatic and Chemical Processes

  • Enzyme Catalysis : Enzymatic processes have been developed for synthesizing (S)-1-(3-Chlorophenyl)ethanol, employing various enzymes and microorganisms for high enantiomeric purity (Hanson et al., 2005).

  • Chemical Synthesis : Chemical methods for synthesizing (S)-1-(3-Chlorophenyl)ethanol have been explored, with a focus on optimizing reaction conditions to achieve high yields and purity (Yang Lirong, 2007).

Environmental and Kinetic Studies

  • Environmental Concerns : Research has also focused on the environmental impact and dechlorination of compounds like 1-(2-chlorophenyl) ethanol, which is related to (S)-1-(3-Chlorophenyl)ethanol, to reduce toxicity (Zhou, Wang, & Sheng, 2010).

  • Kinetic Studies : Kinetic studies on similar compounds provide insights into their reactivity and potential environmental impact (Nie et al., 2014).

Safety And Hazards

“(S)-1-(3-Chlorophenyl)ethanol” is classified as a combustible liquid. It has a flash point of 110°C . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(1S)-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQVBHGBPRDKN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Chlorophenyl)ethanol

CAS RN

135145-34-5
Record name (1S)-1-(3-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 85° C. After the mixture was cooled to room temperature, m-chloroacetophenone (0.8 mmol), i-propanol (2 mL) and a solution of potassium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (50 atm) at 10° C. The solvent was removed under reduced pressure, the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(m-chlorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
S Tashiro, R Kubota, M Shionoya - Journal of the American …, 2012 - ACS Publications
Hollow nanostructures for the functional assembly of chemical groups with inner surface geometry and regulable stoichiometry enable steric design of interior reaction centers. Herein …
Number of citations: 61 pubs.acs.org
S Tashiro, T Umeki, R Kubota, M Shionoya - Faraday Discussions, 2021 - pubs.rsc.org
Molecular adsorption on a surface is a unique way to break the mirror-symmetry of prochiral molecules, and therefore the use of chiral surfaces is an effective strategy for achieving …
Number of citations: 6 pubs.rsc.org
H Lin, YZ Chen, XY Xu, SW Xia, LX Wang - Journal of Molecular Catalysis B …, 2009 - Elsevier
In our effort to screen for strains producing carbonyl reductases with high activity and enantioselectivity, Saccharomyces cerevisiaeCGMCC 2.396 was found to be able to catalyze the …
Number of citations: 45 www.sciencedirect.com
N Itoh, N Mizuguchi, M Mabuchi - Journal of Molecular Catalysis B …, 1999 - Elsevier
Phenylacetaldehyde reductase (PAR) (systematic name, 2-phenylethanol: NAD + oxidoreductase) isolated from styrene-assimilating Corynebacterium strain ST-10 was used to …
Number of citations: 66 www.sciencedirect.com
MF Decarlini, ML Aimar, AM Vázquez, S Vero… - Biocatalysis and …, 2017 - Elsevier
Twenty strains of fungi isolated from food samples were screened for the asymmetric reduction of acetophenone. A dimorphic fungus denominated initially as GZ1 and isolated from a …
Number of citations: 18 www.sciencedirect.com
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
Number of citations: 14 www.sciencedirect.com
X Xia, YH Wang, B Yang, X Wang - Biotechnology letters, 2009 - Springer
The lipase from wheat germ was used for the kinetic resolution of secondary alcohols. It has the opposite enantioselectivity against the Kazlauskas rule and acts as an anti-Kazlauskas …
Number of citations: 28 link.springer.com
NA Salvi, S Chattopadhyay - Tetrahedron: Asymmetry, 2008 - Elsevier
The Rhizopus arrhizus-mediated asymmetric reduction of various haloaryl alkanones furnished the respective (S)-carbinols with good to excellent enantioselectivities. It was found that …
Number of citations: 27 www.sciencedirect.com
J Thurmond, MER Butchbach, M Palomo… - Journal of medicinal …, 2008 - ACS Publications
Proximal spinal muscular atrophy (SMA) is an autosomal recessive disorder characterized by death of motor neurons in the spinal cord that is caused by deletion and/or mutation of the …
Number of citations: 107 pubs.acs.org
ML Aimar, DL Bordón, SM Formica… - Biocatalysis and …, 2014 - Taylor & Francis
The screening of four invasive plant species for use as biocatalysts in the stereoselective reduction of ketones is reported. Our studies revealed that fruits of Ligustrum lucidum can be …
Number of citations: 13 www.tandfonline.com

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